Angelic Anhydride

Stereoselective esterification Natural product synthesis Angelate ester

Angelic anhydride (CAS 94487-74-8) is a symmetrical, α,β-unsaturated aliphatic acid anhydride derived from two (Z)-2-methylbut-2-enoic acid (angelic acid) moieties. It is an isomerically pure, pre-activated acylating agent that belongs to the broader class of unsaturated anhydrides, but its unique (Z)-configured, fully methyl-branched enoate framework distinguishes it from the (E)-configured tiglic anhydride and from simpler anhydrides such as acetic or isobutyric anhydride.

Molecular Formula C10H14O3
Molecular Weight 182.22 g/mol
CAS No. 94487-74-8
Cat. No. B592597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAngelic Anhydride
CAS94487-74-8
Synonyms2-Methyl-2-butenoic Acid Anhydride; 
Molecular FormulaC10H14O3
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)OC(=O)C(=CC)C
InChIInChI=1S/C10H14O3/c1-5-7(3)9(11)13-10(12)8(4)6-2/h5-6H,1-4H3/b7-5-,8-6-
InChIKeyLIHLSLRANKCHLV-SFECMWDFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Angelic Anhydride (CAS 94487-74-8) – Identity, Class, and Procurement-Relevant Baseline Characteristics


Angelic anhydride (CAS 94487-74-8) is a symmetrical, α,β-unsaturated aliphatic acid anhydride derived from two (Z)-2-methylbut-2-enoic acid (angelic acid) moieties . It is an isomerically pure, pre-activated acylating agent that belongs to the broader class of unsaturated anhydrides, but its unique (Z)-configured, fully methyl-branched enoate framework distinguishes it from the (E)-configured tiglic anhydride and from simpler anhydrides such as acetic or isobutyric anhydride . Commercially, it is supplied as a colorless to light yellow liquid with a purity typically ≥98.0% (Morpholine method) and must be stored under inert gas at refrigerated temperatures (0–10 °C) due to its moisture sensitivity [1].

Why Angelic Anhydride Cannot Be Replaced by Tiglic Anhydride or Simpler Anhydrides in Stereosensitive Acylations


The (Z)-geometry of angelic anhydride is not a trivial structural nuance; it is the decisive factor that governs the stereochemical outcome of nucleophilic acyl substitution. When a generic anhydride, a mixed anhydride, or the (E)-isomer (tiglic anhydride) is employed, the reaction pathway is often accompanied by base-catalyzed Z→E isomerization, leading to mixtures of angelate and tiglate esters [1]. This contamination is highly problematic in the synthesis of natural products and pharmaceutical intermediates where the (Z)-angelate motif is essential for biological activity [2]. The quantitative evidence below demonstrates that only angelic anhydride, used under base-free conditions, can deliver exclusive (Z)-angelate formation, directly addressing the isomerization side-reaction that plagues alternative acylating agents [3].

Quantitative Evidence: How Angelic Anhydride Outperforms Mixed Anhydrides, Acid Chlorides, and Its (E)-Isomer


Angelic Anhydride Delivers 100% Angelate Ester with Zero Tiglate Contamination, Whereas Mixed Anhydrides and Acid Chlorides Yield Significant Isomerization

In a direct head-to-head comparison using menthol as a test substrate, the use of symmetric angelic anhydride (8) in the absence of base produced exclusively menthyl angelate (10) in 100% relative yield, with no detectable menthyl tiglate (11) [1]. In contrast, a mixed anhydride prepared from angelic acid and 2,4,6-trichlorobenzoyl chloride (6) gave only 80% angelate and 20% tiglate when isoquinoline was present, while another mixed anhydride with pivaloyl chloride (7) gave 70% angelate and 30% tiglate [1]. The widely used angeloyl chloride method is reported to afford angelate in only poor to modest yield (e.g., 40%) together with significant tiglate (e.g., 21%) [1].

Stereoselective esterification Natural product synthesis Angelate ester

Angelic Anhydride Enables the Continuous Flow Synthesis of Ingenol-3-Mebutate, a Process Where Isomerically Pure Angelylation is a Regulatory Requirement

A granted patent (WO 2015/176175) discloses a continuous flow process for the preparation of ingenol-3-mebutate, the active pharmaceutical ingredient in Picato® gel, by reacting ingenol or ingenol anion with angelic anhydride or an equivalent angelylating agent [1]. The patent emphasizes the use of angelic anhydride in the presence of LiHMDS and/or DCC, and includes a process for recycling reaction byproducts [1]. While the patent does not provide a direct yield comparison with alternative anhydrides, the selection of angelic anhydride for a commercial-scale continuous process underscores its suitability for robust, scalable, and stereocontrolled angelylation.

Continuous flow chemistry Pharmaceutical manufacturing Ingenol mebutate

Angelic Anhydride Enables the Synthesis of Pharmacologically Active Angelate Esters Found in Butterbur (Petasites hybridus) Extracts

Angelic anhydride is explicitly described as a key reagent in the improved synthesis of angelate esters, which are the active chemical constituents responsible for the strong pain-relieving and spasmolytic action of extracts from the plant butterbur (Petasites hybridus) . The angelate esters of petasin and isopetasin are the primary pharmacologically active compounds in butterbur extracts, and their synthesis requires a stereochemically pure angelylating agent [1]. While direct comparative yields are not provided in the vendor literature, the established use of angelic anhydride for this specific natural product class highlights its irreplaceable role in accessing these bioactive molecules.

Angelate ester Butterbur Petasin

Physicochemical Properties of Angelic Anhydride: Boiling Point and Density Differentiate It from Tiglic Anhydride and Simpler Anhydrides

Angelic anhydride exhibits a boiling point of 108 °C at 13 mmHg [1] and a density of 1.02 g/mL at 20 °C [1], or a predicted atmospheric boiling point of 278.5 °C . These values are distinct from those of its (E)-isomer, tiglic anhydride, and from simpler anhydrides like isobutyric anhydride (boiling point 182 °C at 760 mmHg). This physical differentiation is practically relevant for purification by distillation and for solvent compatibility in process chemistry.

Physical properties Purification Handling

Procurement-Driven Application Scenarios: When Angelic Anhydride is the Scientifically Justified Choice


Stereoselective Synthesis of Natural Product Angelate Esters

When your project involves the synthesis of a natural product bearing a (Z)-angelate ester moiety (e.g., homogynolide-A, petasin derivatives), the procurement of angelic anhydride is essential. The evidence from Section 3 [1] demonstrates that angelic anhydride yields 100% of the desired (Z)-angelate with no detectable (E)-tiglate contamination, whereas alternative acylating agents produce isomer mixtures that require costly chromatographic purification. This directly translates to higher isolated yields and reduced development time.

Pharmaceutical Process Development and Scale-Up for Angelylated APIs

If you are developing or scaling a process for an angelylated active pharmaceutical ingredient, the inclusion of angelic anhydride in a patented continuous flow process for ingenol-3-mebutate [2] serves as a strong precedent. The ability to integrate angelic anhydride into a continuous flow setup, coupled with its demonstrated stereochemical fidelity, makes it a preferred choice for process chemists seeking robust, scalable, and regulatorily compliant synthetic routes.

Synthesis of Angelate-Containing Compounds from Butterbur for Pharmacological Studies

For research groups investigating the pharmacology of butterbur (Petasites hybridus) constituents, angelic anhydride is the validated reagent for accessing the key bioactive angelate esters . Using this specific anhydride ensures that the synthesized esters possess the correct (Z)-geometry, which is critical for accurate structure-activity relationship studies and for preparing reference standards for analytical method development.

Quality Control and Analytical Method Development for Angelate Esters

When establishing analytical methods (e.g., HPLC, GC) to quantify angelate esters in natural product extracts or synthetic mixtures, a high-purity sample of angelic anhydride (≥98.0% [3]) can serve as a valuable derivatization reagent or as a source of pure (Z)-angelate standards for calibration. The distinct physical properties and the availability of analytical-grade material from reputable suppliers ensure the reliability and reproducibility of your analytical data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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